molecular formula C19H21NO2 B4408475 4-(benzyloxy)-N-cyclopentylbenzamide

4-(benzyloxy)-N-cyclopentylbenzamide

Cat. No. B4408475
M. Wt: 295.4 g/mol
InChI Key: ANZTXIHSSULKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-cyclopentylbenzamide, also known as BCPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCPB belongs to the class of benzamide derivatives, which exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

The exact mechanism of action of 4-(benzyloxy)-N-cyclopentylbenzamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate. This compound has also been shown to inhibit the activity of certain enzymes, such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its analgesic effects, this compound has been shown to reduce inflammation, improve cognitive function, and reduce anxiety and depression-like behaviors. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(benzyloxy)-N-cyclopentylbenzamide in lab experiments is its relatively low toxicity profile compared to other compounds in the same class. Additionally, this compound is readily available and easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may impact its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-(benzyloxy)-N-cyclopentylbenzamide. One area of interest is in the development of novel formulations and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases and disorders. Finally, more research is needed to evaluate the long-term safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

4-(benzyloxy)-N-cyclopentylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of chronic pain. Studies have shown that this compound exhibits potent analgesic effects in animal models of neuropathic pain and inflammatory pain. Additionally, this compound has been investigated for its potential use in the treatment of epilepsy, anxiety, and depression.

properties

IUPAC Name

N-cyclopentyl-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-19(20-17-8-4-5-9-17)16-10-12-18(13-11-16)22-14-15-6-2-1-3-7-15/h1-3,6-7,10-13,17H,4-5,8-9,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZTXIHSSULKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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